4-Allyl-1-anilino-6,7,8,9-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one is a complex organic compound with potential applications in medicinal chemistry and pharmacology. This compound is classified as an anilide derivative, which indicates its structural relationship to aniline and its substitution with various functional groups that may enhance its biological activity. The compound is notable for its unique bicyclic structure that combines elements of benzothieno and triazolopyrimidine systems, which are of interest due to their diverse pharmacological properties.
The compound has been associated with research into its potential as an antagonist for the CCR5 receptor, which plays a critical role in HIV infection pathways. A patent (CA 2353635) filed in 1999 describes this compound and highlights its utility in treating infectious diseases such as HIV by antagonizing the CCR5 receptor . The International Patent Classification (IPC) categorizes it under pharmaceuticals, particularly those targeting viral infections.
The synthesis of 4-allyl-1-anilino-6,7,8,9-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one typically involves multi-step organic reactions that may include:
The molecular formula is , indicating a complex structure with multiple nitrogen atoms contributing to its potential biological activity. The presence of sulfur in the benzothieno ring enhances its chemical reactivity and interaction with biological targets.
The compound can undergo various chemical reactions typical for heterocyclic compounds:
These reactions can be utilized to further modify the compound for enhanced efficacy or selectivity against biological targets.
The mechanism of action for 4-allyl-1-anilino-6,7,8,9-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one primarily involves antagonism of the CCR5 receptor. This receptor is crucial for HIV entry into host cells. By binding to CCR5, this compound can inhibit HIV from utilizing this pathway to infect cells.
Studies have indicated that similar compounds exhibit IC50 values (the concentration required to inhibit 50% of the target activity) in the nanomolar range against CCR5 . This suggests a strong potential for therapeutic application in HIV treatment.
The compound is expected to be a solid at room temperature due to its complex structure. Its melting point and solubility characteristics would require empirical determination through experimental methods.
Relevant chemical properties include:
Characterization techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are typically employed to confirm the identity and purity of synthesized compounds.
The primary application of 4-allyl-1-anilino-6,7,8,9-tetrahydro benzothieno[3,2-e][1,2,4]triazolo[4,3-a]pyrimidin-5(4H)-one lies in its potential as a therapeutic agent against HIV. Research into similar compounds has shown promise in antiviral applications due to their ability to inhibit viral entry mechanisms. Additionally, derivatives of this compound may find uses in other areas such as cancer therapy or treatment of inflammatory diseases due to their structural similarities with known bioactive molecules.
CAS No.: 533-67-5
CAS No.: 178557-21-6
CAS No.: 51068-94-1
CAS No.: 143168-23-4
CAS No.:
CAS No.: